2-anilino-N-(2-methoxyphenyl)quinoline-4-carboxamide
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Overview
Description
2-anilino-N-(2-methoxyphenyl)quinoline-4-carboxamide is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-anilino-N-(2-methoxyphenyl)quinoline-4-carboxamide typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of Quinoline Core: The quinoline core can be synthesized using the Doebner reaction, which involves the condensation of aniline with an aldehyde in the presence of an acid catalyst.
Introduction of Anilino Group: The anilino group is introduced through a nucleophilic aromatic substitution reaction, where aniline reacts with a suitable halogenated quinoline derivative.
Carboxamide Formation: The final step involves the formation of the carboxamide group through the reaction of the intermediate with a carboxylic acid derivative under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-anilino-N-(2-methoxyphenyl)quinoline-4-carboxamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated quinoline derivatives with nucleophiles like aniline.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-4-carboxylic acid derivatives, while reduction can produce quinoline-4-carboxamide derivatives with different substituents .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antibacterial and antifungal agent.
Medicine: Explored for its antimalarial and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-anilino-N-(2-methoxyphenyl)quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2-phenyl-quinoline-4-carboxylic acid: Similar structure but lacks the anilino group.
4-methoxyphenylamino derivatives: Similar functional groups but different core structure.
Uniqueness
2-anilino-N-(2-methoxyphenyl)quinoline-4-carboxamide is unique due to its combination of the quinoline core with an anilino group and a methoxyphenyl substituent. This unique structure contributes to its distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
2-anilino-N-(2-methoxyphenyl)quinoline-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O2/c1-28-21-14-8-7-13-20(21)26-23(27)18-15-22(24-16-9-3-2-4-10-16)25-19-12-6-5-11-17(18)19/h2-15H,1H3,(H,24,25)(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSOJEURMIFZTTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=CC(=NC3=CC=CC=C32)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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